1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethylphenyl group and a methoxyphenyl group
Preparation Methods
The synthesis of 1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenylpiperazine and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Synthetic Route: The key step in the synthesis involves the nucleophilic substitution reaction between 4-ethylphenylpiperazine and 4-methoxybenzoyl chloride, leading to the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the aromatic rings are substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and psychiatric conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(4-Methylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-hydroxyphenyl)ethanone: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-ethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-17-4-8-19(9-5-17)22-12-14-23(15-13-22)21(24)16-18-6-10-20(25-2)11-7-18/h4-11H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNMBQBKXORGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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